molecular formula C5H3F5N2 B12065459 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12065459
M. Wt: 186.08 g/mol
InChI Key: JNZMCMSGSKHZQW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Its structure, featuring both difluoromethyl and trifluoromethyl substituents on the pyrazole core, is designed to enhance key properties such as metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for developing new active molecules . Pyrazole derivatives, mainly those with trifluoromethyl groups, are established pharmacophores with a broad spectrum of biological activities. These compounds are recognized for their potential as anti-inflammatory and antibacterial agents, with the specific position of the fluorine-containing groups being critical for optimal binding to biological targets, such as the cyclooxygenase-2 (COX-2) enzyme . Furthermore, closely related analogs are crucial intermediates in synthesizing modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides, which are widely used in agriculture to control fungal diseases in crops . The compound can be synthesized via cyclocondensation reactions, a standard method for constructing the pyrazole ring, typically involving the reaction of appropriate fluorinated β-dicarbonyl compounds or their equivalents with hydrazine derivatives . This reagent is intended for use as a building block in organic synthesis and drug discovery programs. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H3F5N2

Molecular Weight

186.08 g/mol

IUPAC Name

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C5H3F5N2/c6-4(7)2-1-3(12-11-2)5(8,9)10/h1,4H,(H,11,12)

InChI Key

JNZMCMSGSKHZQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

This method involves the cyclocondensation of methylhydrazine with fluorinated β-diketones or β-ketoesters. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in the presence of a Brønsted acid catalyst (e.g., HCl or H₂SO₄) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration and aromatization.

Key Optimization Parameters:

  • Temperature : 60–80°C for 6–12 hours.

  • Solvent : Ethanol or water/ethanol mixtures.

  • Regioselectivity : Controlled by steric and electronic effects of substituents.

Yield and Scalability:

  • Regioisomeric ratio : 3-CF₃:5-CF₃ ≈ 7:3.

  • Isolation : Distillation under reduced pressure (0.1–1 mmHg) separates isomers based on boiling point differences.

Halogenation and Fluorination of Preformed Pyrazoles

Bromination Followed by Fluorination

A two-step approach involves brominating 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 5-position using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, 60°C). The resulting 4-bromo intermediate undergoes halogen exchange with HF or KF in the presence of a Cu(I) catalyst to introduce the difluoromethyl group.

Experimental Data:

  • Bromination yield : 85–90%.

  • Fluorination efficiency : 70–75% using HF-pyridine complex.

Direct Difluoromethylation via C–H Activation

Recent advances employ transition-metal catalysts (e.g., Pd or Ru) to directly introduce -CF₂H groups into preformed pyrazoles. For instance, 5-(trifluoromethyl)-1H-pyrazole reacts with difluoromethyl iodide (CF₂HI) under Pd(OAc)₂ catalysis in DMF at 120°C.

Limitations:

  • Functional group tolerance : Sensitive to electron-withdrawing groups.

  • Yield : 50–60% due to competing side reactions.

Flow Chemistry for Lithiation and Functionalization

Continuous Flow Lithiation

A flow reactor enables precise control over highly exothermic lithiation steps. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole is treated with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with difluoromethylating reagents (e.g., CF₂Br₂).

Advantages:

  • Safety : Mitigates risks of thermal runaway.

  • Scalability : Throughput of 1–5 kg/day demonstrated.

Functionalization Outcomes:

  • Aldehyde introduction : 80% yield using DMF as an electrophile.

  • Boronates : 75% yield via reaction with pinacolborane.

Photochemical Cyclization of Fluoronitroalkenes

Mechanism and Conditions

Fluoronitroalkenes (e.g., 2,2-difluoro-1-nitropropene) undergo [3+2] cycloaddition with hydrazonoyl chlorides under UV light (254 nm) in dichloroethane (DCE). Na₃PO₄ acts as a base to deprotonate intermediates.

Optimization Highlights:

  • Temperature : 45°C maximizes yield (80%).

  • Substrate scope : Electron-deficient nitroalkenes show higher reactivity.

Representative Data:

SubstrateReaction Time (h)Yield (%)
2,2-Difluoro-N-phenylacetohydrazonoyl chloride2485
2,2-Difluoro-N-methylacetohydrazonoyl chloride2478

Industrial-Scale Synthesis via Tetrachloroethylene Route

Multi-Step Process Overview

A Chinese patent (CN114195715B) outlines a scalable route starting from tetrachloroethylene:

  • Fluorination : Cl₂C=CCl₂ → CF₃CCl₃ using SbF₃/HF.

  • Photooxidation : CF₃CCl₃ → CF₃COCl under O₂/UV.

  • Condensation : Reaction with methylhydrazine to form pyrazole intermediates.

  • Hydrolysis : Conversion to carboxylic acids for downstream applications.

Process Advantages:

  • Cost : Tetrachloroethylene is inexpensive (~$2/kg).

  • Purity : <2% isomers reported.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost ($/kg)
Cyclocondensation70–85ModerateHigh50–100
Bromination/Fluorination60–75HighMedium150–200
Flow Lithiation75–80ExcellentHigh200–300
Photochemical Cyclization70–85ModerateLow100–150
Tetrachloroethylene Route80–90HighIndustrial20–50

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce difluoromethyl and trifluoromethyl derivatives with varying degrees of hydrogenation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit potent antimicrobial properties. For instance, a series of novel compounds derived from 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole were synthesized and tested against various bacterial strains, including drug-resistant ones. The results indicated minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound 21S. aureus (MRSA)0.5
Compound 26Enterococci1
Compound 22E. coli2

Antifungal Activity

In another study, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were synthesized and evaluated for antifungal activity against phytopathogenic fungi. The findings revealed that certain compounds exhibited higher antifungal efficacy compared to established fungicides like boscalid, indicating their potential use in agricultural applications .

Herbicidal Properties

The compound has also been explored for its herbicidal properties. Research indicates that pyrazole derivatives can serve as effective herbicides, functioning through the inhibition of specific enzymes involved in plant growth regulation. This suggests that they could be developed into new herbicidal formulations aimed at controlling resistant weed species.

Case Study: Development of Herbicides
A recent patent outlines a method for synthesizing pyrazole-based herbicides that target specific metabolic pathways in plants, leading to effective weed control while minimizing environmental impact . The synthesis involves the reaction of difluoromethyl and trifluoromethyl groups with various aromatic compounds to enhance herbicidal activity.

Mode of Action

The mode of action for these compounds often involves the inhibition of key enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. Activators of PKM2 derived from pyrazole structures have shown promise in anticancer therapies by modulating metabolic pathways characteristic of cancer cells . This dual functionality highlights the versatility of pyrazole derivatives in both medicinal and agricultural chemistry.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Compounds

Structural and Electronic Properties

Substituent Effects
  • 3-(Trifluoromethyl)-1H-pyrazole Derivatives: Example: 5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole (Celecoxib intermediate) . The trifluoromethyl group increases lipophilicity and stabilizes the pyrazole ring via electron withdrawal. However, the absence of a difluoromethyl group reduces steric bulk compared to the target compound.
  • 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole (CAS 1062296-03-0) :

    • Cyclopropyl substituents introduce steric hindrance and conformational rigidity, which may reduce binding flexibility in biological systems compared to the target compound’s trifluoromethyl group .
  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib analog) :

    • The sulfonamide group in Celecoxib derivatives enhances COX-2 inhibition, a feature absent in the target compound. The target’s difluoromethyl group may instead favor interactions with hydrophobic enzyme pockets .
Crystallographic and Physicochemical Data
  • The crystal structure of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (a related compound) reveals a planar pyrazole ring with substituents influencing molecular packing .

Physicochemical and Stability Data

Property 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole Celecoxib (Sulfonamide analog)
Molecular Weight ~225 g/mol 352.74 g/mol 381.37 g/mol
LogP (Lipophilicity) High (CF₂H and CF₃ groups) 4.2 (estimated) 3.5
Solubility Low (due to fluorination) Low in water Moderate (sulfonamide enhances polarity)
Metabolic Stability High (C-F bonds resist oxidation) Moderate High

Biological Activity

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in medicinal chemistry. The presence of difluoromethyl and trifluoromethyl groups enhances its reactivity and biological interaction profiles.

The structure of this compound can be represented as follows:

C5H2F5N3\text{C}_5\text{H}_2\text{F}_5\text{N}_3

This compound's unique functional groups contribute to its stability and reactivity, particularly in biochemical contexts.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, possess a broad spectrum of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). For instance, compounds with trifluoromethyl substitutions have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains .
  • Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory activity. A study reported that certain pyrazole compounds displayed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .
  • Anticancer Potential : Research on pyrazole derivatives has indicated potential anticancer properties. Some compounds have been tested successfully against various cancer cell lines, showing promise in inhibiting tumor growth .

The biological activity of this compound is attributed to its interaction with key cellular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways and microbial metabolism. The trifluoromethyl group enhances binding affinity to these targets, altering downstream signaling pathways .
  • Cell Signaling Modulation : It has been observed that this compound can influence cell signaling pathways by modulating the activity of transcription factors and other signaling molecules, which may lead to altered gene expression profiles associated with inflammation and cancer progression .

Case Studies

  • Antimicrobial Study : A series of novel pyrazole derivatives, including those with difluoromethyl and trifluoromethyl substitutions, were synthesized and tested against multiple bacterial strains. Compounds exhibited MIC values ranging from 0.25 to 2 µg/mL, demonstrating significant antibacterial efficacy, particularly against resistant strains like MRSA .
  • Inflammation Model : In a mouse model of inflammation induced by carrageenan, certain pyrazole derivatives showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug. The study highlighted the importance of structural modifications in enhancing anti-inflammatory activity .

Data Summary

Activity TypeMIC (µg/mL)Inhibition (%)Reference
Antimicrobial (MRSA)0.5-
Anti-inflammatory-85% (TNF-α)
Anticancer--

Q & A

Q. What are the standard synthetic protocols for preparing 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : Common routes include:
  • Cyclocondensation : Reacting α,β-diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine derivatives under reflux in ethanol, followed by dehydration to form the pyrazole core .
  • Halogen Exchange : Substituting bromine in 3-bromo-5-chloropyrazole with trifluoromethyl groups using reagents like trifluoromethyl chloride under controlled conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl substituents, requiring Pd catalysts and optimized solvent systems (DMF/water) .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated pyrazole derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and substituent rings, N–H⋯O interactions) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl environments, while 1H^{1}\text{H} NMR distinguishes NH protons (δ ~10–12 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm1^{-1} in ester intermediates) .

Q. How is regioselectivity controlled during the cyclocondensation of fluorinated pyrazoles?

  • Methodological Answer : Regioselectivity depends on:
  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups direct cyclization to specific positions. For example, EWGs on α,β-diketones stabilize intermediates, favoring 3,5-substitution .
  • Reaction Conditions : Acidic media favor kinetic products, while prolonged heating may lead to thermodynamic control .

Advanced Research Questions

Q. How can researchers resolve contradictions in product formation during fluorinated pyrazole synthesis?

  • Methodological Answer :
  • Intermediate Isolation : If unexpected dihydropyrazoles form (e.g., due to EWGs stabilizing intermediates), dehydration via reflux with H2SO4\text{H}_2\text{SO}_4 or P2O5\text{P}_2\text{O}_5 can yield the desired pyrazole .
  • Mechanistic Studies : Use DFT calculations to map energy barriers for competing pathways .

Q. What methodological approaches optimize reaction yields in multi-step syntheses of trifluoromethyl-substituted pyrazoles?

  • Methodological Answer :
  • Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography for boronate esters) to avoid side reactions .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates .

Q. How do hydrogen-bonding interactions revealed by crystallography influence physicochemical properties?

  • Methodological Answer :
  • Stability : N–H⋯O bonds in crystals (e.g., helical chains in dihydropyrazoles) enhance thermal stability .
  • Solubility : Intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar solvents for recrystallization .

Q. What role do computational methods play in predicting reactivity and stability?

  • Methodological Answer :
  • DFT Calculations : Model transition states to explain regioselectivity (e.g., trifluoromethyl groups lowering activation barriers) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions .

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